ノコダゾール

概要

説明

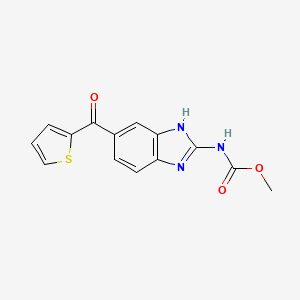

ノコダゾールは、微小管の重合を阻害することで知られる抗腫瘍剤です。この化合物は、細胞周期をG2/M期で停止させることで細胞分裂周期を同期させるために、細胞生物学研究で広く使用されています。 ノコダゾールの分子式はC14H11N3O3S、分子量は301.32 g/molです .

科学的研究の応用

ノコダゾールは、細胞生物学、癌研究、創薬の分野において特に、科学研究で広く使用されています。主な応用例を以下に示します。

作用機序

ノコダゾールは、微小管のタンパク質サブユニットであるβ-チューブリンに結合することで効果を発揮します。この結合は、微小管の集合と解体のダイナミクスを乱し、細胞分裂中の有糸分裂紡錘体の形成を阻害します。 その結果、細胞はG2/M期で停止し、急速に分裂する細胞ではアポトーシスを引き起こします . さらに、ノコダゾールは、LATS2の発現を促進することでWntシグナル伝達経路を阻害することが示されており、LATS2はβ-カテニンとBCL9の相互作用を阻害します .

生化学分析

Biochemical Properties

Nocodazole interacts with β-tubulin, a protein that is a key component of microtubules . By binding to β-tubulin, Nocodazole disrupts the assembly and disassembly dynamics of microtubules . This interaction with β-tubulin and the subsequent disruption of microtubule dynamics is the primary biochemical reaction involving Nocodazole .

Cellular Effects

Nocodazole has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the polymerization of microtubules, which are essential components of the cell’s cytoskeleton . This interference can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, Nocodazole has been shown to decrease the oncogenic potential of cancer cells via microtubules-independent mechanisms .

Molecular Mechanism

The molecular mechanism of Nocodazole involves its binding to β-tubulin, which disrupts the assembly and disassembly dynamics of microtubules . This disruption impairs the formation of the metaphase spindles during the cell division cycle . Nocodazole also stimulates the expression of LATS2, which potently inhibits the Wnt signaling pathway by abrogating the interaction between the Wnt-dependent transcriptional co-factors beta-catenin and BCL9 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nocodazole can change over time. For instance, Nocodazole treatment can significantly reduce the axon extension rate and increase the axon diameter without affecting the rate of production of axoplasm or microtubule polymer . Prolonged arrest of cells in mitosis due to Nocodazole treatment typically results in cell death by apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of Nocodazole can vary with different dosages. For example, a dosage of 165–330 nM Nocodazole significantly reduces axon extension rate and increases axon diameter .

Transport and Distribution

Nocodazole’s transport and distribution within cells and tissues are closely tied to its interaction with microtubules . Nocodazole-dependent microtubule depolymerization can result in a loss in the colocalization of certain cellular components .

Subcellular Localization

Nocodazole primarily localizes to the microtubules within the cell . Its effects on microtubule dynamics can influence its subcellular localization, as well as the localization of other proteins and cellular components .

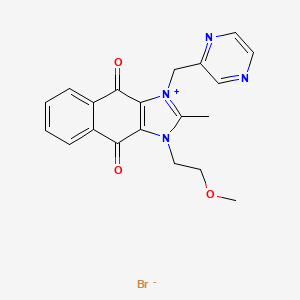

準備方法

合成経路と反応条件

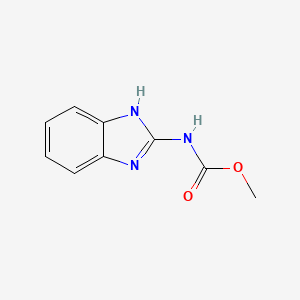

ノコダゾールは、2-アミノベンゾイミダゾールとチオフェン-2-カルボニルクロリドを反応させた後、クロロギ酸メチルでメチル化するという多段階プロセスを経て合成することができます。 反応条件としては、通常、ジメチルスルホキシド(DMSO)やクロロホルムなどの有機溶媒を使用し、反応は制御された温度で行われます .

工業的製造方法

ノコダゾールの工業的製造は、同様の合成経路を用いますが、より大規模に行われます。この化合物は、高純度と一貫性を確保するために、通常、医薬品グレードの施設で製造されます。 最終製品は、安定性と効力を維持するために、通常、凍結乾燥粉末として保管されます .

化学反応の分析

反応の種類

ノコダゾールは、次のような様々な化学反応を起こします。

酸化: ノコダゾールは、特定の条件下で酸化され、酸化された誘導体の生成につながります。

還元: 還元反応は、ノコダゾールの官能基を修飾することができ、その生物活性を変化させる可能性があります。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒が含まれます。 反応条件は、通常、目的の結果を得るために、制御された温度とpHレベルで行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、化学的および生物学的性質が変化した様々なノコダゾール誘導体があります。

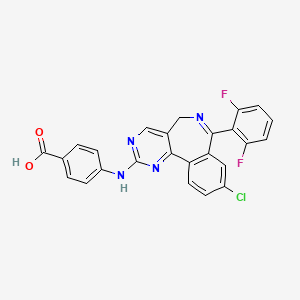

類似化合物との比較

ノコダゾールは、ビンクリスチン、コルセミド、メベンゾールなどの他の微小管標的化合物と類似しています。 ノコダゾールは、研究において特に有用な独自の特性を持っています。

ビンクリスチン: ノコダゾールと同様に、ビンクリスチンは微小管のダイナミクスを破壊しますが、主に化学療法剤として使用されます。

コルセミド: コルセミドも微小管の重合を阻害しますが、ノコダゾールとは異なる薬物動態特性を持っています。

ノコダゾールは、微小管に対する可逆的な効果と細胞周期を同期させる能力を持つことから、細胞生物学研究において貴重なツールとなっています .

特性

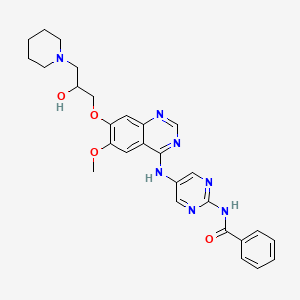

IUPAC Name |

methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRVNWMVYQXFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031800 | |

| Record name | Nocodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nocodazole is a white powder. (NTP, 1992) | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | SID46500439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31430-18-9 | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nocodazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocodazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocodazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nocodazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nocodazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nocodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nocodazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOCODAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1WY3R615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

570 °F (decomposes) (NTP, 1992) | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

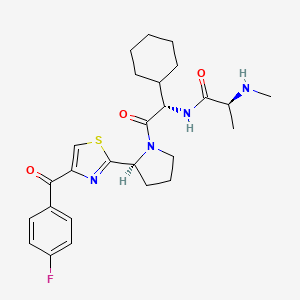

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

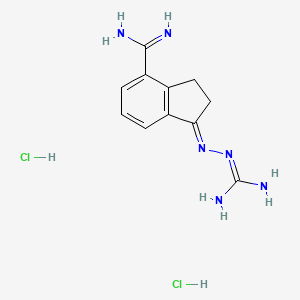

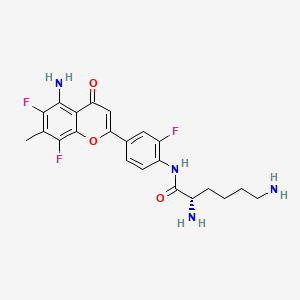

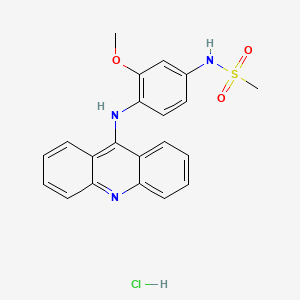

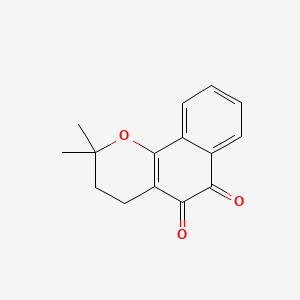

Feasible Synthetic Routes

A: [, , , , , ] Nocodazole is a well-established microtubule-destabilizing agent. It binds to β-tubulin, disrupting microtubule polymerization and dynamics. This disruption can lead to cell cycle arrest, specifically at the G2/M phase, by interfering with the formation of the mitotic spindle.

A: [, , , , ] Yes, research suggests that nocodazole can influence cellular processes independently of its microtubule-disrupting effects. For example, it has been shown to inhibit insulin-stimulated glucose transport in adipocytes at concentrations that do not significantly affect microtubule polymerization. Additionally, nocodazole has been reported to inhibit kinases, including ABL, c-KIT, BRAF, and MEK, which are involved in cell signaling pathways.

A: [] While the exact mechanism is not fully understood, nocodazole appears to directly affect glucose transporter function. In 3T3-L1 adipocytes, higher concentrations of nocodazole inhibited insulin-stimulated glucose uptake without preventing GLUT4 translocation to the cell surface. This suggests an effect on transporter activity itself rather than translocation.

A: [] Nocodazole exhibits high affinity for several cancer-related kinases, including ABL, c-KIT, BRAF, and MEK. Notably, it binds to the drug-resistant ABL(T315I) mutant. Docking simulations suggest that nocodazole's aminobenzimidazole moiety fits into the ATP binding sites of these kinases.

A: [] The molecular formula of nocodazole is C14H11N3O3S and its molecular weight is 301 Da.

ANone: While the provided research articles don't go into detail regarding specific spectroscopic data for nocodazole, such information can be found in resources like chemical databases and the compound's safety data sheet.

ANone: The provided research articles primarily focus on nocodazole's biological activity and don't provide specific information on its material compatibility or stability under various conditions.

ANone: Nocodazole is not known to possess catalytic properties. Its primary mode of action involves binding to tubulin and disrupting microtubule dynamics rather than catalyzing chemical reactions.

A: [, ] Yes, docking simulations have been performed to study the binding mode of nocodazole to kinases, specifically focusing on its interaction with the ATP binding site. These simulations provide insights into the structural basis of nocodazole's inhibitory activity against these kinases.

A: [] The low molecular weight of nocodazole (301 Da) suggests it could serve as a scaffold for developing more potent inhibitors. The aminobenzimidazole moiety has been identified as crucial for its interaction with kinases. Modifications to this and other parts of the molecule could potentially lead to derivatives with altered potency, selectivity, and pharmacological properties.

ANone: The provided research papers don't delve into specific details about nocodazole's formulation strategies or its stability under various conditions.

ANone: Specific information on SHE regulations surrounding nocodazole is not discussed in the provided research articles. As with all laboratory chemicals, appropriate handling, storage, and disposal procedures should be followed according to established safety guidelines and local regulations.

ANone: The provided research articles focus on the cellular and molecular effects of nocodazole and don't extensively cover its PK/PD properties like absorption, distribution, metabolism, and excretion (ADME).

A: [, , , , , ] Numerous in vitro studies have been conducted using various cell lines, including cancer cell lines, to investigate the effects of nocodazole on cell cycle progression, microtubule dynamics, signal transduction pathways, and apoptosis. Additionally, in vivo studies using animal models, such as the mouse footpad inoculation model for West Nile virus, have been conducted to investigate the role of microtubules in viral entry into the brain.

A: [, ] Resistance to nocodazole can arise through various mechanisms, including alterations in microtubule dynamics, mutations in tubulin, and upregulation of drug efflux pumps. Cross-resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids, can also occur.

ANone: The provided research doesn't focus on drug delivery and targeting strategies for nocodazole.

ANone: The research papers provided don't offer specific insights into biomarkers or diagnostics related to nocodazole treatment.

A: [, , , , , , ] Researchers employ a range of techniques to study nocodazole and its effects:* Flow Cytometry: This method is used to analyze cell cycle progression, identify cell populations in different phases, and assess apoptosis.* Immunofluorescence Microscopy: This technique visualizes microtubules and other cellular structures by labeling them with fluorescently tagged antibodies.* Western Blotting: This method allows for the detection and quantification of specific proteins, such as signaling molecules and cell cycle regulators, in cell lysates.* Real-time PCR: This technique quantifies gene expression levels, providing insights into the transcriptional regulation of genes involved in various cellular processes.

ANone: The provided research focuses on the biological effects of nocodazole and doesn't cover its environmental impact or degradation pathways.

ANone: The research papers provided do not explore the dissolution rate or solubility of nocodazole in various media.

ANone: The research articles provided don't detail the validation processes for specific analytical methods used in nocodazole research.

ANone: The provided research articles don't contain information on the quality control and assurance processes specific to nocodazole.

ANone: The research papers provided do not offer details on the immunogenicity of nocodazole or its potential to trigger immunological responses.

ANone: The research articles do not delve into interactions between nocodazole and drug transporters.

ANone: The research presented doesn't include specific information about nocodazole's influence on drug-metabolizing enzymes.

ANone: This set of research papers focuses on the biological activity of nocodazole and its use as a research tool, rather than its biocompatibility or biodegradability.

A: Researchers often use alternative microtubule-disrupting agents like vinblastine [], colchicine [, ], and taxol (paclitaxel) [, , ] to study microtubule dynamics and cell cycle progression. These agents have different mechanisms of action and effects on microtubule stability. The choice of agent depends on the specific research question being addressed.

ANone: The research articles provided do not address nocodazole's recycling or waste management aspects.

ANone: Specific research infrastructure and resources dedicated to nocodazole research are not discussed in the provided research articles.

A: [, , , ] Nocodazole research exemplifies cross-disciplinary collaboration, bridging:* Cell Biology: Understanding microtubule function, cell division, and intracellular trafficking.* Cancer Research: Exploring nocodazole's anticancer properties and resistance mechanisms.* Immunology: Investigating the role of microtubules in immune cell function and pathogen responses. * Virology: Studying viral entry mechanisms and the role of microtubules in viral infection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)